molecular formula C12H12N2O2S B13498826 Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate CAS No. 83739-58-6

Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate

Cat. No.: B13498826
CAS No.: 83739-58-6
M. Wt: 248.30 g/mol
InChI Key: QKPGACVJAQTMMV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a pyridine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the thiophene ring, followed by the introduction of the amino and pyridine groups through substitution reactions. The final step usually involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and pyridine groups allows for hydrogen bonding and π-π interactions with target molecules, while the thiophene ring provides structural rigidity and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-5-(2-pyridinyl)-2-thiophenecarboxylate: Similar structure but with the pyridine ring in a different position.

    Ethyl 3-amino-5-(4-pyridinyl)-2-thiophenecarboxylate: Similar structure but with the pyridine ring in a different position.

    Ethyl 3-amino-5-(3-pyridinyl)-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Ethyl 3-amino-5-(3-pyridinyl)-2-thiophenecarboxylate is unique due to the specific positioning of the pyridine ring and the presence of the thiophene ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for the development of new materials and bioactive molecules.

Properties

CAS No.

83739-58-6

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 3-amino-5-pyridin-3-ylthiophene-2-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-9(13)6-10(17-11)8-4-3-5-14-7-8/h3-7H,2,13H2,1H3

InChI Key

QKPGACVJAQTMMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CN=CC=C2)N

Origin of Product

United States

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